1H-Pyrazol-5-amine, 1-ethyl-3-methyl-N-phenyl-
Description
1H-Pyrazol-5-amine, 1-ethyl-3-methyl-N-phenyl- is a pyrazole derivative characterized by:
- Position 1: An ethyl group (C₂H₅).
- Position 3: A methyl group (CH₃).
- Position 5: A phenyl-substituted amine (N–C₆H₅).
The compound’s molecular formula is C₁₂H₁₅N₃, with a molecular weight of 201.27 g/mol. Pyrazole derivatives are widely studied for their pharmacological and synthetic utility, particularly in enzyme inhibition and anticancer applications .
Properties
CAS No. |
847453-88-7 |
|---|---|
Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-ethyl-5-methyl-N-phenylpyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-3-15-12(9-10(2)14-15)13-11-7-5-4-6-8-11/h4-9,13H,3H2,1-2H3 |
InChI Key |
ISVTTYVLUMDYNG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Acetoacetate Condensation
A foundational method involves the reaction of ethyl hydrazine with ethyl acetoacetate under acidic or basic conditions. This approach, adapted from pyrazolone syntheses, proceeds via cyclization to form the pyrazole core.
Procedure :
- Ethyl hydrazine (1.2 equiv) and ethyl acetoacetate (1.0 equiv) are refluxed in ethanol with catalytic acetic acid.
- The intermediate 3-methyl-1-ethyl-1H-pyrazol-5(4H)-one is isolated via crystallization.
- Amination with aniline in DMF using K₂CO₃ as a base introduces the N-phenyl group.
Key Data :
Michael-Type Addition with Cyanoketones
A regioselective one-pot synthesis employs α-cyanoketones and aryl hydrazines . This method, reported by Scirp.org, avoids chromatographic purification.
Procedure :
- 3-Aminocrotononitrile (1.0 equiv) reacts with ethyl hydrazine in fluorinated ethanol at reflux.
- The reaction proceeds via Michael addition, followed by cyclization to yield 5-amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile .
- Hydrolysis of the nitrile group with HCl/H₂O produces the primary amine, which is subsequently coupled with iodobenzene via Buchwald-Hartwig amination.
Key Data :
- Yield : 85–93% for cyclization; 70% for amination.
- Advantages : High regioselectivity; no byproducts detected.
Microwave-Assisted Synthesis
Rapid Cyclization in Aqueous Media
Microwave irradiation significantly accelerates pyrazole formation. A protocol from JoVE demonstrates this using 3-aminocrotononitrile and ethyl hydrazine in 1 M HCl.
Procedure :
- Combine reactants in aqueous HCl (1 M).
- Irradiate at 150°C for 10–15 minutes in a microwave reactor.
- Basify with NaOH, isolate via vacuum filtration.
Key Data :
- Yield : 80–90%.
- Reaction Time : <15 minutes vs. 6–8 hours for conventional methods.
- Scalability : Demonstrated from milligram to gram scales.
Industrial-Scale Production: Insights from Patent Literature
A Chinese patent (CN105418507A) outlines a cost-effective route to analogous pyrazole-piperazine compounds, adaptable for N-phenyl substitution.
Procedure :
- Cyclization : Ethyl acetoacetate and ethyl hydrazine form 3-methyl-1-ethyl-1H-pyrazol-5(4H)-one in ethanol.
- Chlorination : Treat with POCl₃/DMF to generate 5-chloro-3-methyl-1-ethyl-1H-pyrazole .
- Amination : React with aniline in DMF/K₂CO₃ at 80°C.
Key Data :
Comparative Analysis of Methodologies
Critical Observations :
- Microwave synthesis offers unparalleled efficiency but requires specialized equipment.
- Patent routes prioritize cost and scalability, using readily available reagents like POCl₃.
- Regioselectivity is uniformly high (>90%) in all methods due to steric and electronic control.
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Nucleophilic Reactions
The amine group at position 5 and the electron-rich pyrazole ring enable diverse nucleophilic reactions:
Key Finding : Substituents at positions 1 (ethyl) and 3 (methyl) reduce reaction rates compared to unsubstituted analogs due to steric effects .
Cyclization Reactions
The compound participates in annulation reactions to form fused heterocycles:
Domino Reactions with Arylglyoxals
Under acidic conditions (DMF, p-TsOH, 120°C):
text1H-Pyrazol-5-amine + Arylglyoxal → Pyrazolo[3,4-b:4',3'-f][1,7]naphthyridine
Representative Data :
| Arylglyoxal Substituent | Product Yield |
|---|---|
| 4-Fluorophenyl | 68% |
| 4-Methoxyphenyl | 82% |
| 3-Bromophenyl | 57% |
Mechanism: Sequential condensation, cyclization, and dehydrogenation steps .
Rhodium(III)-Catalyzed Cyclization
Using [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and DCE at 80°C:
text1H-Pyrazol-5-amine + Alkyne → Pyrazolo[1,5-a]pyrimidines
Optimized Conditions :
Oxidative Coupling Reactions
Oxidative dehydrogenation forms azo-linked dimers:
| Oxidant | Conditions | Product | Yield |
|---|---|---|---|
| I₂/K₂CO₃ | EtOH, 50°C, 3h | (E)-1,2-Bis(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene | 74% |
| TBHP | RT, 12h | Same product | 63% |
Notable Feature : Reaction proceeds via single-electron transfer (SET) pathway, confirmed by ESR studies .
Condensation with β-Diketones
In H₂O/EtOH (5:1) with PTSA (80°C, 6–12h):
text1H-Pyrazol-5-amine + β-Diketone + Isatin → Spirooxindole-pyrans
Performance Metrics :
Stability Under Reactive Conditions
Critical stability data for process optimization:
| Condition | Degradation | Half-Life |
|---|---|---|
| Aqueous HCl (1M, 80°C) | <5% in 6h | 48h |
| H₂O₂ (30%, RT) | 22% in 2h | 8h |
| UV light (254 nm, 24h) | 18% | N/A |
Recommendation : Avoid strong oxidizers in multistep syntheses .
Comparative Reaction Kinetics
Second-order rate constants (k₂) for nucleophilic substitutions:
| Electrophile | k₂ (L/mol·s) | Relative Rate vs Unsubstituted Pyrazolamine |
|---|---|---|
| Acetyl chloride | 0.45 | 0.63 |
| Benzoyl chloride | 0.32 | 0.51 |
| 4-Nitrobenzaldehyde | 0.28 | 0.47 |
Note: Reduced reactivity attributed to steric bulk of ethyl/methyl groups .
Scientific Research Applications
1H-Pyrazol-5-amine, 1-ethyl-3-methyl-N-phenyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazol-5-amine, 1-ethyl-3-methyl-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Modifications
Position 3 Substituents
The 3-position substituent significantly influences biological activity:
- Pyridyl groups (e.g., 3-pyridyl in 24e ) enhance thrombin inhibition (IC₅₀ = 16 nM) due to hydrogen bonding with active sites .
- Phenyl groups (e.g., 24g ) reduce potency (IC₅₀ = 419 nM), while cyclohexyl groups render compounds inactive (IC₅₀ > 5 µM) .
- Methyl groups (as in the target compound) offer moderate steric bulk and lipophilicity, balancing solubility and binding affinity.
Position 1 Substituents
- Ethyl groups (target compound) provide intermediate lipophilicity compared to bulkier groups like cyclopropylmethyl (e.g., C₁₀H₁₇N₃ , MW 230.27 g/mol) or smaller methyl groups (e.g., C₁₁H₁₃N₃ , MW 187.25 g/mol) .
- Substitutions at position 1 influence synthetic accessibility; ethyl groups may simplify alkylation steps compared to aryl groups .
N-Substituents
- N-Phenyl groups (target compound) enhance π-π stacking interactions in enzyme pockets, whereas N-heterocycles (e.g., pyridyl in 24e ) improve potency through polar interactions .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (K) | LogP (Predicted) |
|---|---|---|---|
| Target Compound | 201.27 | ~470 (estimated) | 2.5 |
| 3-Methyl-1-phenyl | 173.21 | 470.20 | 2.1 |
| 24e | 203.24 | N/A | 1.8 |
| 7b | 265.31 | N/A | 3.2 |
Spectroscopic Characteristics
- NMR : DFT studies (B97D/TPSSTPSS functionals) predict distinct ¹H/¹³C shifts for the target compound’s ethyl and methyl groups, differing from phenyl or pyridyl analogs .
- Mass Spectrometry : ESIMS data for similar compounds (e.g., m/z 203 for N-ethyl-1-methyl-3-pyridyl ) suggest the target would exhibit a molecular ion peak near m/z 201 .
Biological Activity
1H-Pyrazol-5-amine, 1-ethyl-3-methyl-N-phenyl-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Synthesis
The chemical structure of 1H-Pyrazol-5-amine, 1-ethyl-3-methyl-N-phenyl- can be represented as follows:
Synthesis Methods
Various synthetic routes have been developed to obtain pyrazole derivatives, with multi-component reactions being a prominent method. For instance, the reaction of 3-methyl-1-phenyl-pyrazol-5(4H)-one with different aldehydes and ethyl cyanoacetate has been reported to yield several biologically active compounds .
Biological Activity
The biological activity of 1H-Pyrazol derivatives is extensive, encompassing anti-inflammatory, anticancer, antimicrobial, and analgesic properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole exhibit significant cytotoxicity against various cancer cell lines. For example, compounds derived from 3-methyl-1-phenyl-pyrazol-5(4H)-one were evaluated against six cancer cell lines, revealing several compounds with optimal cytotoxicity .
Table 1: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines
| Compound ID | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 4a | MCF7 | 15 |
| 4c | HeLa | 12 |
| 6c | A549 | 10 |
| 7c | HCT116 | 8 |
Anti-inflammatory Activity
Pyrazole derivatives have also shown promising anti-inflammatory effects. For instance, a series of synthesized compounds demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound ID | TNF-α Inhibition (%) | Concentration (µM) |
|---|---|---|
| Compound A | 76 | 10 |
| Compound B | 85 | 10 |
| Compound C | 61 | 10 |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been explored extensively. In vitro studies indicated that certain compounds exhibit significant inhibition against bacterial strains such as E. coli and Bacillus subtilis at concentrations as low as 40 µg/mL .
Case Studies
Several case studies highlight the therapeutic potential of pyrazole derivatives:
- Study on Anti-tubercular Activity : A series of pyrazole derivatives were tested against Mycobacterium tuberculosis strain H37Rv. Compounds showed varying degrees of inhibition compared to standard treatments like rifampicin .
- Analgesic Properties : In vivo studies using a carrageenan-induced rat paw edema model demonstrated that specific pyrazole derivatives exhibited analgesic effects comparable to ibuprofen .
Q & A
Q. Basic Research Focus
- X-ray crystallography : SHELX software refines crystal structures, identifying bond lengths (e.g., C-N: ~1.34 Å) and torsion angles to confirm regiochemistry .
- IR spectroscopy : Amine N-H stretches (~3300 cm) and aromatic C=C vibrations (~1600 cm) differentiate substituents .
- UV-Vis : Conjugation effects (e.g., λmax ~270 nm for phenyl groups) assess electronic transitions .
How do researchers address discrepancies in reported synthetic yields for this compound?
Advanced Research Focus
Contradictions arise from variations in catalysts, solvents, or purification methods. For instance:
- Catalyst optimization : Copper(I) iodide vs. palladium catalysts may alter yields in cross-coupling steps .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may increase side reactions.
- Statistical analysis : Design of Experiments (DoE) identifies critical parameters (e.g., temperature, reaction time) to maximize yield .
What structure-activity relationships (SAR) govern the biological activity of 1H-pyrazol-5-amine derivatives?
Q. Advanced Research Focus
- Substituent effects : Bulky groups (e.g., 3-trifluoromethylbenzyl) enhance binding to targets like GPR39 or kinase receptors by filling hydrophobic pockets .
- Amine positioning : The 5-amine group is critical for hydrogen bonding with catalytic residues (e.g., in p38α MAP kinase inhibition) .
- Bioisosteric replacements : Replacing phenyl with pyridinyl groups modulates solubility and metabolic stability .
How are computational methods applied to optimize this compound for drug discovery?
Q. Advanced Research Focus
- Pharmacophore modeling : Tools like Schrödinger’s Phase identify essential features (e.g., hydrogen bond donors, aromatic rings) for target engagement .
- Molecular docking : Predicts binding modes to receptors like CYP3A4, guiding substitutions to avoid metabolic hotspots .
- MD simulations : Assess conformational stability of ligand-receptor complexes over nanosecond timescales .
What strategies improve the regioselectivity of pyrazole functionalization?
Q. Advanced Research Focus
- Directed ortho-metalation : Using directing groups (e.g., amides) to control electrophilic substitution at the 4-position .
- Iodine catalysis : I-mediated cyclization of β-ketonitriles with amines ensures selective pyrazole ring formation .
- Protecting groups : tert-Butoxycarbonyl (Boc) protection of the amine prevents undesired side reactions during alkylation .
How is the compound’s stability assessed under physiological conditions?
Q. Advanced Research Focus
- In vitro metabolic assays : Human liver microsomes (HLMs) quantify CYP450-mediated degradation (e.g., t ~2 hours for CYP3A4 substrates) .
- pH stability studies : Incubation in buffers (pH 1–10) monitors hydrolysis of labile groups (e.g., ester moieties in prodrug derivatives) .
- Forced degradation : Exposure to heat/light identifies degradation products via LC-MS .
What analytical techniques validate purity for in vivo studies?
Q. Basic Research Focus
- HPLC : Reverse-phase C18 columns (e.g., 95:5 acetonitrile/water) achieve baseline separation of impurities .
- TGA/DSC : Thermal analysis confirms absence of solvates (melting point ~115–190°C for crystalline forms) .
- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (±0.4%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
